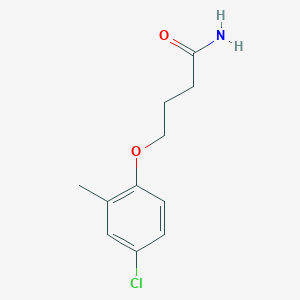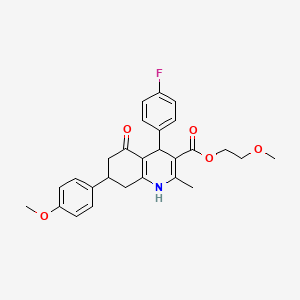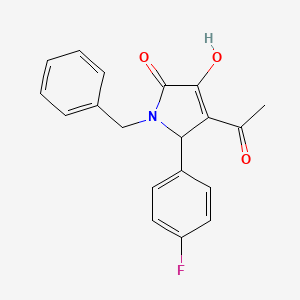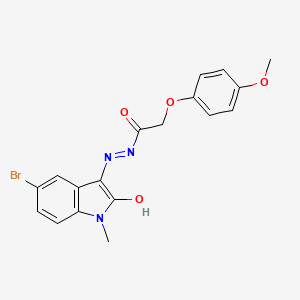![molecular formula C18H29NO3 B5190402 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine](/img/structure/B5190402.png)
4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an ethyl group and an amine group bonded to a 3,4,5-trimethoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine typically involves the following steps:
Formation of the 3,4,5-trimethoxyphenylmethyl intermediate: This can be achieved through the methylation of 3,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.
Attachment to the cyclohexane ring: The intermediate is then reacted with 4-ethylcyclohexanone in the presence of a reducing agent like sodium borohydride to form the desired amine.
Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the cyclohexane ring or the aromatic ring, leading to hydrogenated derivatives.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso derivatives or N-oxides.
Reduction: Hydrogenated cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its amine functionality.
Materials Science:
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a central nervous system agent, possibly influencing neurotransmitter pathways.
Antimicrobial Activity: The trimethoxyphenyl group is known for its antimicrobial properties, which could be leveraged in drug development.
Industry:
Polymer Chemistry: The compound could be used as a monomer or additive in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action for 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group could facilitate binding to specific sites, while the cyclohexane ring provides structural stability.
Comparison with Similar Compounds
- 4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine
- 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
Comparison:
- Structural Differences: The presence of different substituents on the cyclohexane ring or the aromatic ring can significantly alter the compound’s properties.
- Unique Features: The specific combination of the 4-ethyl group and the 3,4,5-trimethoxyphenylmethyl moiety in 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine may confer unique binding properties and biological activity compared to its analogs.
Properties
IUPAC Name |
4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-5-13-6-8-15(9-7-13)19-12-14-10-16(20-2)18(22-4)17(11-14)21-3/h10-11,13,15,19H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJBYXLZBZOGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-1-(4-bromo-3-methylphenyl)-5-[(3-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5190326.png)

![1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5190333.png)

![5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(1H-pyrazol-5-ylmethyl)amino]nicotinamide](/img/structure/B5190351.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5190356.png)

![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5190367.png)

![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B5190399.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5190409.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]morpholine-4-carboxamide](/img/structure/B5190412.png)
